5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride: is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the role of halogen substituents in modulating biological activities .
Medicine: Indole derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes. The compound may exert its effects by modulating signaling pathways and inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
5-Fluoroindole-3-acetic acid: Similar in structure but lacks the chlorine atom.
6-Chloroindole-3-carboxylic acid: Similar in structure but lacks the fluorine atom.
Uniqueness: The presence of both chlorine and fluorine atoms on the indole ring makes 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride unique. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7Cl2FN2 |
---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
5-chloro-6-fluoro-1H-indol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H6ClFN2.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-3,12H,11H2;1H |
InChI Key |
TZIWQEFJHGPOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)F)NC=C2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.